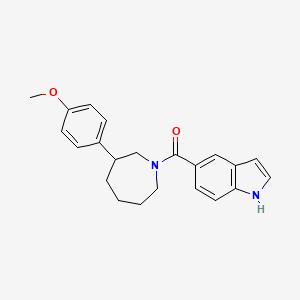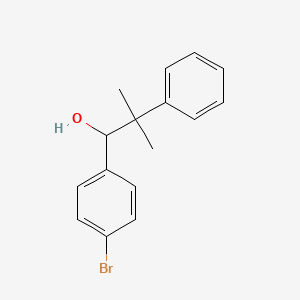
4-(4-フルオロフェニル)-2-メトキシニコチノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-methoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a fluorophenyl group and a methoxy group attached to a nicotinonitrile core
科学的研究の応用
4-(4-Fluorophenyl)-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methoxynicotinonitrile typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoronitrobenzene. This intermediate is then subjected to a reduction reaction to yield 4-fluoroaniline. The next step involves the formation of 4-fluorobenzyl chloride through a chlorination reaction. This compound is then reacted with 2-methoxynicotinonitrile under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Fluorophenyl)-2-methoxynicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2-methoxynicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxy group may influence the compound’s solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylpyrazole: Known for its antimicrobial properties.
Uniqueness
4-(4-Fluorophenyl)-2-methoxynicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a methoxy group on the nicotinonitrile core differentiates it from other similar compounds and may result in unique reactivity and applications.
特性
IUPAC Name |
4-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUUGLMLKKBKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2534764.png)
![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)


![5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2534770.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2534771.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2534773.png)
